molecular formula C13H18FN3O2 B1527360 2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid CAS No. 1430839-87-4

2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid

Cat. No. B1527360
M. Wt: 267.3 g/mol
InChI Key: XKQRMJNLOBUQOB-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid (AFMDBA) is a versatile and important compound in the field of organic chemistry. It is used for a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. AFMDBA is also used as a building block for the synthesis of other compounds, such as peptides, peptidomimetics, and other molecules. It is also used as a starting material in the synthesis of various drugs, such as antifungal drugs, antibiotics, and anti-inflammatory agents.

Scientific Research Applications

Enantioselective Synthesis and Drug Scaffolds

Compounds structurally related to 2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid have been investigated for their enantioselective synthesis methods, offering pathways to potentially useful drug scaffolds. For instance, N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, which share a similar diazepine core, have been synthesized from amino acids and shown to undergo ring contraction with high enantioselectivity, providing efficient access to quinolone-2,4-diones, a valuable drug scaffold (Antolak et al., 2014).

Synthesis of Substituted Dibenzodiazepinones

The synthesis of substituted dibenzodiazepinones and pyridobenzodiazepinones has been explored, highlighting the versatility of benzoic acid derivatives in producing complex heterocyclic compounds. These syntheses involve the reaction between phenylenediamine and substituted benzoic acids, leading to compounds with potential pharmacological activities (Cohen et al., 1998).

Metabolism and Physicochemical Properties

Research on substituted benzoic acids, including fluoro derivatives, has provided insights into the metabolism and physicochemical properties of these compounds. Understanding the metabolism pathways, such as glucuronidation or glycine conjugation, and physicochemical properties can inform the development of new drugs with improved pharmacokinetic profiles (Ghauri et al., 1992).

Solid-Phase Synthesis of Benzodiazepinones

The solid-phase synthesis of 3,4-dihydro-benzo[e][1,4]diazepin-5-ones demonstrates the application of benzoic acid derivatives in generating libraries of benzodiazepine analogs, which are important in medicinal chemistry for their therapeutic properties. This method showcases the utility of such compounds in facilitating the rapid synthesis of diverse benzodiazepine derivatives (Fülöpová et al., 2012).

Characterization and Pharmacology of GABAA Receptors

The characterization of human gamma-aminobutyric acidA (GABAA) receptor subtypes with different benzodiazepine pharmacologies provides a foundation for the development of selective anxiolytic, sedative, and anticonvulsant medications. Compounds with specific affinities for various GABAA receptor subtypes can lead to the creation of drugs with tailored therapeutic profiles, reducing side effects associated with broad-spectrum benzodiazepines (Hadingham et al., 1996).

properties

IUPAC Name

2-amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O2/c1-16-3-2-4-17(6-5-16)12-7-9(13(18)19)11(15)8-10(12)14/h7-8H,2-6,15H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQRMJNLOBUQOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=C(C=C(C(=C2)C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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